1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety, substituted at the 7-position. The benzenesulfonyl group (2,4-dimethyl substitution) is linked to the piperazine nitrogen, while the triazolo ring is functionalized with a 4-methoxyphenyl group. Such triazolopyrimidine derivatives are of interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets like kinases or receptors.
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3S/c1-16-4-9-20(17(2)14-16)34(31,32)29-12-10-28(11-13-29)22-21-23(25-15-24-22)30(27-26-21)18-5-7-19(33-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLWKKPRDQMXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 946286-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H25N7O3S
- Molecular Weight : 479.55 g/mol
- IUPAC Name : 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Canonical SMILES : COc1ccc(cc1)n1nnc2c1ncnc2N1CCN(CC1)S(=O)(=O)c1ccc(c(c1)C)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-cancer properties and enzyme inhibition capabilities.
Anti-Cancer Activity
Research has shown that derivatives of the triazolo-pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies indicated that the compound demonstrated notable cytotoxicity against human cancer cell lines, particularly in breast and colon cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor:
- Urease Inhibition : Similar compounds have shown urease inhibitory activity. Although specific data on this compound is limited, related studies indicate that modifications in the sulfonamide group can enhance inhibitory effects against urease enzymes which are implicated in various pathological conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Sulfonamide Group : The presence of the sulfonamide moiety is essential for enhancing solubility and biological activity.
- Triazole Ring : The triazole structure contributes to the compound's interaction with biological targets, potentially enhancing its anti-cancer properties.
- Methoxyphenyl Substituent : This group may play a role in modulating lipophilicity and improving cellular uptake.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anti-cancer activity in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Investigated urease inhibition with related compounds showing IC50 values ranging from 0.0288 µM to 0.1709 µM. |
| Study C | Evaluated the impact on apoptosis pathways in colon cancer cells with increased expression of pro-apoptotic markers. |
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Molecular Formula : C23H25N7O3S
- Molecular Weight : 479.55 g/mol
- CAS Number : 946207-15-4
Structural Representation
The structural formula of the compound can be represented as follows:
This structure includes a piperazine ring, a sulfonamide group, and a triazolopyrimidine moiety, which are key components contributing to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The triazolo[4,5-d]pyrimidine scaffold has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, suggesting strong potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Broad-Spectrum Activity : Research indicates that the sulfonamide group enhances the compound's ability to inhibit bacterial growth.
- Case Study : In vitro assays revealed that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Central Nervous System (CNS) Effects
Research into the neuropharmacological effects of piperazine derivatives has highlighted their potential as anxiolytics or antidepressants:
- Mechanism of Action : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.
- Case Study : Animal models treated with this compound showed reduced anxiety-like behavior in elevated plus maze tests, indicating potential therapeutic effects for anxiety disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its substituents:
- Benzenesulfonyl Group : The 2,4-dimethyl substitution contrasts with analogs bearing methoxy (e.g., 4-methoxy-3-methylbenzenesulfonyl in ) or ethoxy (e.g., 4-ethoxybenzenesulfonyl in ) groups. Methyl groups may enhance metabolic stability compared to polar methoxy substituents.
- Triazolopyrimidine Core : The 4-methoxyphenyl group at the 3-position differs from derivatives with 3-chlorophenyl () or cyclopropane-based substituents (e.g., antiplatelet agents in ).
Table 1: Comparison of Structural Analogues
Functional Implications
Methoxy groups (e.g., 4-MeOPP in ) enhance hydrogen-bonding capacity, which may influence target binding .
Triazolopyrimidine Modifications :
- The 4-methoxyphenyl group in the target compound may engage in π-π stacking with hydrophobic enzyme pockets, similar to purine-based inhibitors .
- Cyclopropane-substituted analogs () show steric constraints that optimize binding to platelet receptors, suggesting substituent size critically impacts activity .
Computational and Bioactivity-Based Comparisons
Similarity Metrics
- Tanimoto and Morgan Fingerprints : Studies () indicate that compounds with >0.5 Tanimoto similarity (Morgan fingerprints) often share bioactivity. The target compound likely clusters with other triazolopyrimidines and benzenesulfonyl-piperazines in chemical space networks .
- Docking Affinity Variability: Minor structural changes (e.g., methyl → methoxy) can alter binding poses due to interactions with distinct enzyme residues. For example, docking studies in showed affinity differences even within similar chemotypes .
Bioactivity Correlations
- Hierarchical Clustering : Compounds with analogous triazolopyrimidine cores (e.g., ) cluster by bioactivity, suggesting the target compound may share antiplatelet or kinase-inhibitory properties .
- Pharmacokinetic Predictions : Analogues with methyl groups (e.g., 4-MePP in ) exhibit longer half-lives than methoxy derivatives, hinting at improved metabolic stability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
